4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a thiol group, and a thienyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate thiosemicarbazide derivatives with α,β-unsaturated ketones under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form corresponding thiolates.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the triazole ring can interact with metal ions and other biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-one: Similar structure but with a carbonyl group instead of a thiol group.
4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-amine: Similar structure but with an amine group instead of a thiol group.
Uniqueness
The uniqueness of 4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiol and triazole groups allows for diverse interactions with various molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
4-ethyl-3-[5-methyl-4-(4-methylphenyl)thiophen-3-yl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S2/c1-4-19-15(17-18-16(19)20)13-9-21-11(3)14(13)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKZLCVGOXTCNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CSC(=C2C3=CC=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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